![molecular formula C8H2N4S2 B12642398 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 50869-11-9](/img/structure/B12642398.png)
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon This compound features a pyrazine ring fused with a dithiino ring and two cyano groups attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate dithiino and pyrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in the production process. The choice of raw materials, reaction conditions, and purification steps are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups or sulfur atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of substituted pyrazine or dithiino derivatives.
科学研究应用
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and materials with unique electronic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur and nitrogen-containing compounds have shown efficacy.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with various biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these molecules, leading to potential therapeutic effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Dithiino[2,3-b]thiadiazole-3,4-dicarbonitrile: This compound has a similar structure but includes a thiadiazole ring instead of a pyrazine ring.
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: This compound features an indeno ring fused with a pyrazine ring and two cyano groups.
Uniqueness
1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its specific combination of sulfur and nitrogen atoms in the fused ring system. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological molecules further distinguishes it from similar compounds.
属性
CAS 编号 |
50869-11-9 |
|---|---|
分子式 |
C8H2N4S2 |
分子量 |
218.3 g/mol |
IUPAC 名称 |
[1,4]dithiino[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H2N4S2/c9-3-5-6(4-10)14-8-7(13-5)11-1-2-12-8/h1-2H |
InChI 键 |
FPOLEVHPVJCHTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C(=N1)SC(=C(S2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
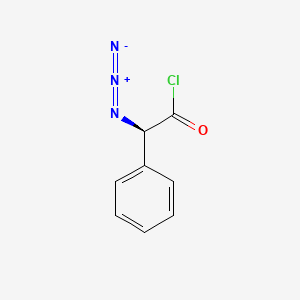

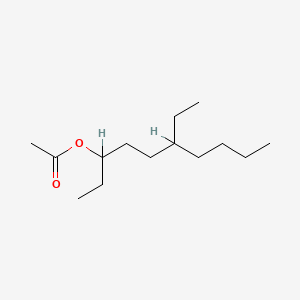
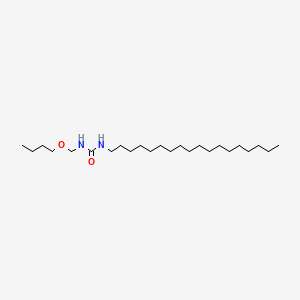
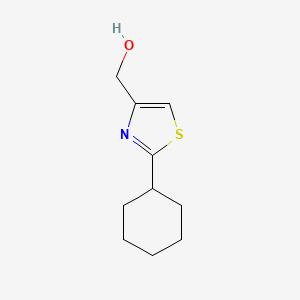




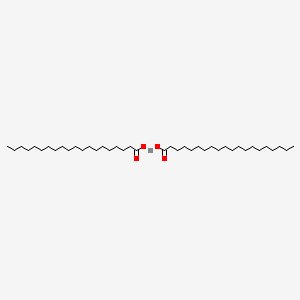

![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
